![molecular formula C26H26N6O2 B2542887 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1206988-82-0](/img/no-structure.png)

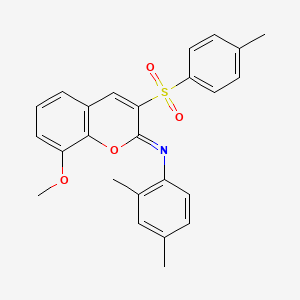

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

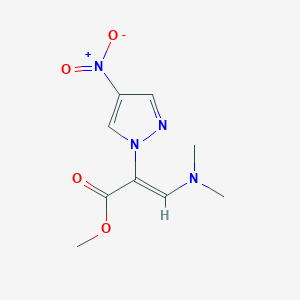

The molecular structure of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide consists of a pyrazolone core with a mesityl group attached. The arrangement of atoms and bonds determines its properties and reactivity .

Physical And Chemical Properties Analysis

- Spectral Data :

科学的研究の応用

Synthesis and Antibacterial Activity

2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide, due to its complex structure, may be related to compounds involved in the synthesis of various derivatives with potential antimicrobial properties. Compounds synthesized from similar structures have shown significant antimicrobial activity against various bacterial strains, such as E. coli and S. aureus, indicating their potential application in developing new antibacterial agents (Hassan, 2013).

Anticancer Activity

Similar compounds have been synthesized and evaluated for their anticancer activities, suggesting that 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide could be explored for potential anticancer applications. These compounds have shown promising results against various cancer cell lines, highlighting the importance of such molecules in the development of novel anticancer therapies (Riyadh, Kheder, & Asiry, 2013).

Anti-inflammatory Evaluation

Research into compounds with similar structural features has also revealed potential anti-inflammatory properties, which could make 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide a candidate for the development of new anti-inflammatory drugs. These studies have identified compounds that exhibit significant anti-inflammatory activity, comparable to known anti-inflammatory drugs such as indomethacin, suggesting their potential therapeutic applications (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).

Fungicidal Activity

The chemical scaffold of 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide may also lend itself to the development of fungicidal agents. Analogous compounds have been synthesized and found to possess fungicidal activities, indicating the potential for such structures to be used in creating new fungicides to combat fungal infections (El-Telbani, Swellem, & Nawwar, 2007).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with 3,4-dimethylphenylhydrazine and N-mesitylacetamide.", "Starting Materials": [ "2-chloro-3-nitropyrazolo[1,5-a][1,2,4]triazine", "3,4-dimethylphenylhydrazine", "N-mesitylacetamide", "Sodium hydride", "Dimethylformamide", "Ethyl acetate", "Methanol" ], "Reaction": [ "The 2-chloro-3-nitropyrazolo[1,5-a][1,2,4]triazine is reacted with sodium hydride in dimethylformamide to form the corresponding anion.", "The anion is then reacted with ethyl acetate to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate.", "The intermediate is then reacted with 3,4-dimethylphenylhydrazine and N-mesitylacetamide in methanol to form the final compound, 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide." ] } | |

CAS番号 |

1206988-82-0 |

分子式 |

C26H26N6O2 |

分子量 |

454.534 |

IUPAC名 |

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C26H26N6O2/c1-15-10-18(4)24(19(5)11-15)27-23(33)14-32-26(34)30-8-9-31-22(25(30)29-32)13-21(28-31)20-7-6-16(2)17(3)12-20/h6-13H,14H2,1-5H3,(H,27,33) |

InChIキー |

YIQAUCSUWSRGJO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)

![N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2542827.png)